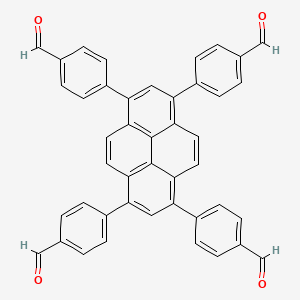

ピレン-1,3,6,8-テトライルテトラベンザルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound with the molecular formula C44H26O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features four benzaldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions

科学的研究の応用

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several scientific research applications:

作用機序

Target of Action

It is known that the compound has fluorescent properties , which suggests that it may interact with biological targets that can be detected or modulated by fluorescence.

Mode of Action

This could involve energy transfer between the compound and its target, or a change in the compound’s electronic state that results in fluorescence .

Biochemical Pathways

For example, it could be used as a probe in fluorescence microscopy or biochemical assays to study various cellular processes .

Pharmacokinetics

Its solubility in solvents such as chloroform and dichloromethane suggests that it may have good bioavailability

Result of Action

Its fluorescent properties suggest that it could be used to visualize or track certain biological processes or structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. For instance, it is stable in air but sensitive to light and high temperatures . Therefore, it should be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment, as these factors can affect its fluorescent properties.

生化学分析

Biochemical Properties

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exhibits excellent electron transport properties and strong fluorescence emission in the visible range . It is well-suited for use in organic electronic devices and optoelectronic applications . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is complex and multifaceted, involving a combination of covalent and non-covalent bonds .

Cellular Effects

The effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde on cells and cellular processes are diverse and significant . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form covalent bonds with other molecules plays a crucial role in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The compound exhibits ultrahigh thermal stabilities .

Dosage Effects in Animal Models

The effects of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde vary with different dosages in animal models

Metabolic Pathways

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is involved in various metabolic pathways . It interacts with several enzymes and cofactors

Transport and Distribution

The transport and distribution of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde within cells and tissues are complex processes . They involve interactions with various transporters and binding proteins

Subcellular Localization

The subcellular localization of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde and its effects on activity or function are complex and multifaceted . They could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles

準備方法

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process. One common method includes the oxidation of 4-formylphenylacetone to 4-formylbenzoic acid using manganese dioxide. Subsequently, the 4-formylbenzoic acid is reacted with pyrene to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

化学反応の分析

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

類似化合物との比較

Similar compounds to 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde include:

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: This compound features aniline groups instead of benzaldehyde groups and is used in the synthesis of COFs and other materials.

1,3,6,8-Tetra(4-carboxyphenyl)pyrene: This compound has carboxylic acid groups and is used in similar applications, such as the development of advanced materials.

The uniqueness of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde lies in its combination of pyrene and benzaldehyde functionalities, which provide distinct reactivity and properties compared to its analogs.

生物活性

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (CAS No. 1415238-25-3) is a synthetic compound characterized by its complex polycyclic structure and extended π-conjugation. This compound has garnered attention due to its potential applications in materials science, nanotechnology, and biological systems. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₄₄H₂₆O₄

- Molecular Weight : 618.67 g/mol

- Structure : The compound features a pyrene core with four benzaldehyde substituents, which contributes to its unique electronic properties.

Mechanisms of Biological Activity

The biological activity of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can be attributed to several key mechanisms:

- Fluorescence Properties : The extended π-conjugation allows for significant fluorescence emission, making it useful as a fluorescent probe in biological imaging and sensing applications.

- Metal Coordination : The compound can coordinate with various transition metals to form metalloporphyrins. This property enhances its catalytic activity and potential use in drug delivery systems.

- Antioxidant Activity : Preliminary studies indicate that derivatives of pyrene compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

1. Photodynamic Therapy (PDT)

Recent research has explored the use of pyrene-based compounds in photodynamic therapy for cancer treatment. The ability of these compounds to generate reactive oxygen species upon light activation can selectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.

2. Drug Delivery Systems

The unique structural properties of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde facilitate its incorporation into drug delivery systems. Its capacity to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs.

Case Study 1: Photodynamic Efficacy

A study published in ACS Applied Materials & Interfaces investigated the photodynamic efficacy of pyrene derivatives in vitro. The results demonstrated that these compounds significantly reduced cell viability in cancer cell lines upon exposure to light, showcasing their potential as effective PDT agents .

Case Study 2: Antioxidant Properties

Research highlighted in Journal of Photochemistry and Photobiology examined the antioxidant capabilities of pyrene-based compounds. The findings revealed that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative damage in cellular environments .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHKEJAGHMUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。